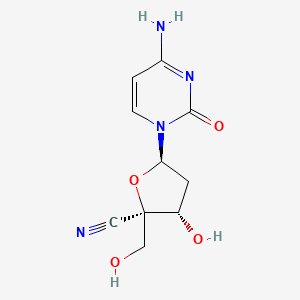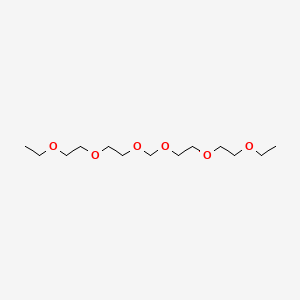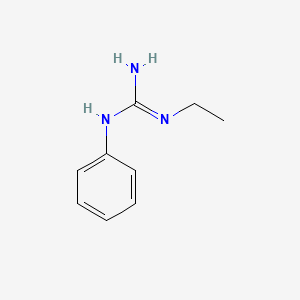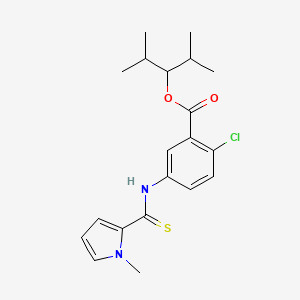![molecular formula C13H7N3O2 B15194937 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 14063-00-4](/img/structure/B15194937.png)
2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a complex organic compound with the molecular formula C₁₃H₇N₃O₂. It is characterized by its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the reaction of arylmethylidene derivatives of malononitrile dimer with bromo derivatives of compounds containing activated methylenes . One common method includes the following steps:
Preparation of Arylmalononitrile Derivatives: Arylmalononitrile derivatives are synthesized by reacting arylaldehydes with malononitrile in the presence of a base.
Cyclization Reaction: The arylmalononitrile derivatives undergo a cyclization reaction with bromo derivatives of activated methylenes to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: This compound shares a similar bicyclic structure but with different substituents, leading to distinct chemical properties.
2,4-Dioxo-1,5-dicyan-6-phenyl-3-azabicyclo[3.1.0]hexane: Another closely related compound with slight variations in its molecular structure.
Uniqueness
The uniqueness of 2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile lies in its specific substituents and the resulting chemical properties. These properties make it particularly valuable in certain applications, such as drug design and materials science, where its specific interactions with biological targets or its structural characteristics are advantageous .
Propiedades
Número CAS |
14063-00-4 |
|---|---|
Fórmula molecular |
C13H7N3O2 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2,4-dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O2/c14-6-12-9(8-4-2-1-3-5-8)13(12,7-15)11(18)16-10(12)17/h1-5,9H,(H,16,17,18) |
Clave InChI |
XXMGUTBJCCMNMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3(C2(C(=O)NC3=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



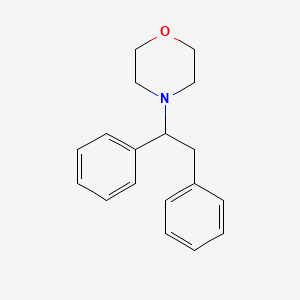
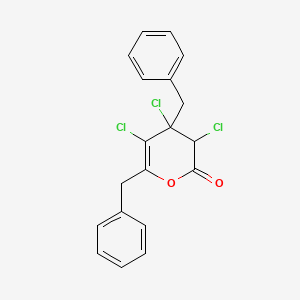
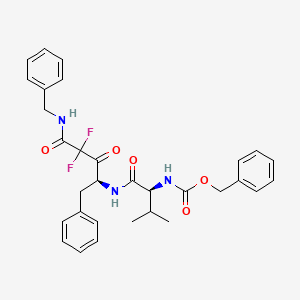
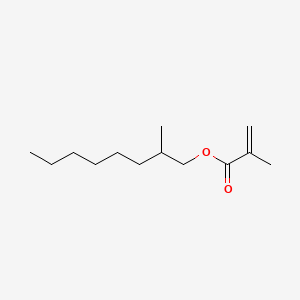
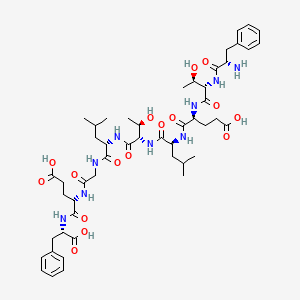
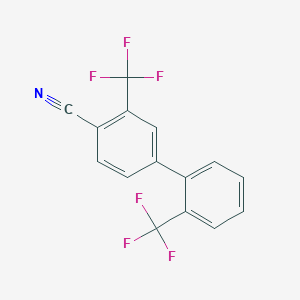

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
